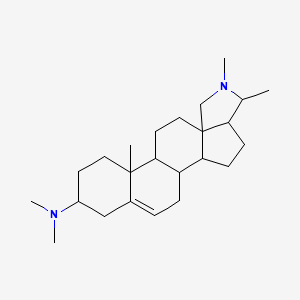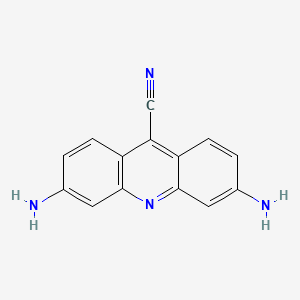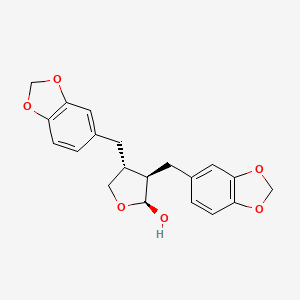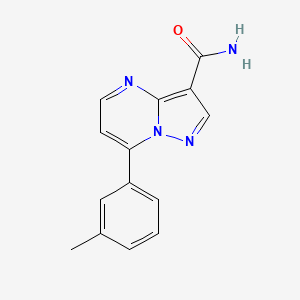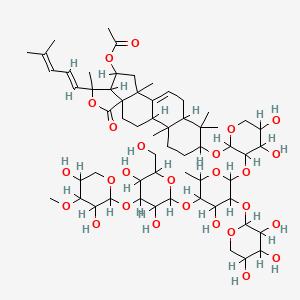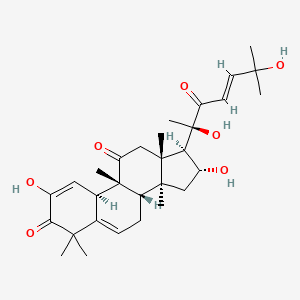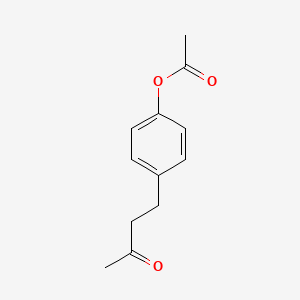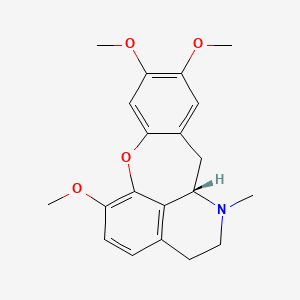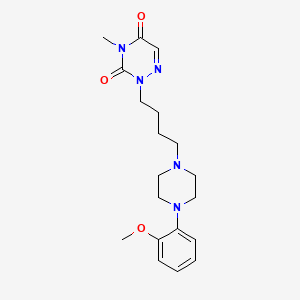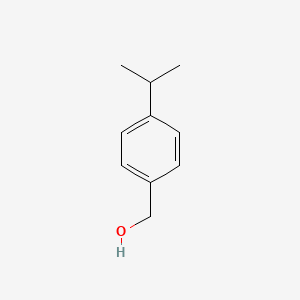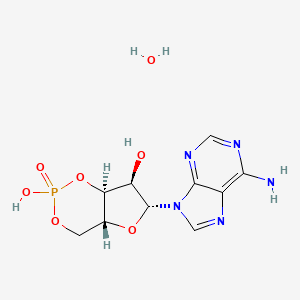
Cyclic AMP
Overview
Description
Cyclic AMP, also known as 4-dimethylaminopyridine, is a derivative of pyridine with the chemical formula (CH₃)₂NC₅H₄N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the dimethylamino substituent. This compound is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, and the Staudinger synthesis of β-lactams .
Mechanism of Action
Target of Action
The primary target of cAMP is Protein Kinase A (PKA) . PKA is a key enzyme in the cAMP-dependent pathway, which plays a significant role in numerous cellular functions, including cell growth, differentiation, and gene transcription .
Mode of Action
cAMP acts by binding to the regulatory subunits of PKA, leading to the release of the catalytic subunits . These catalytic subunits then translocate to the nucleus, where they can phosphorylate specific proteins and initiate various cellular responses .
Biochemical Pathways
cAMP is synthesized from ATP by adenylate cyclase, which is activated by various signaling molecules through G-protein-coupled receptors . Once formed, cAMP can activate PKA, leading to the phosphorylation of various proteins and affecting several biochemical pathways . These include the regulation of glycogen, sugar, and lipid metabolism .
Pharmacokinetics
The homeostasis of cAMP within the cell is regulated by both its synthesis by adenylate cyclase and its degradation by phosphodiesterases . This balance ensures the appropriate intracellular concentration of cAMP, which is crucial for its bioavailability and efficacy .
Result of Action
The activation of PKA by cAMP leads to a series of cellular responses. For instance, PKA can phosphorylate glycogen phosphorylase, leading to the breakdown of glycogen to glucose-1-phosphate . This demonstrates how cAMP can regulate metabolic processes at the molecular and cellular levels .
Action Environment
The action of cAMP can be influenced by various environmental factors. For instance, the presence of certain hormones or neurotransmitters can stimulate the production of cAMP . Additionally, the intracellular environment, including the presence of other signaling molecules and the overall state of the cell, can also impact the action and efficacy of cAMP .
Biochemical Analysis
Biochemical Properties
Cyclic AMP interacts with several enzymes, proteins, and other biomolecules. It is synthesized from ATP by an enzyme called adenylyl cyclase . This process is regulated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors . This compound is deactivated using phosphodiesterase . It activates protein kinase A and allows it to produce a cellular response .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used for intracellular signal transduction, such as transferring into cells the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane . It is also involved in the activation of protein kinases . In addition, this compound binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to specific locations on the regulatory units of the protein kinase, causing dissociation between the regulatory and catalytic subunits, thus enabling those catalytic units to phosphorylate substrate proteins . This compound also activates protein kinase A, which then catalyzes the transfer of phosphate from ATP to a serine residue on a second enzyme, phosphorylase kinase .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, this compound elevation induces extension of directed organelle transport into typically organelle-free lamellipodial domains, resulting in the reversible transformation of lamellae into bulbous endings packed with neurosecretory granules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, treatment of human adipose stromal cells with forskolin and phorbol 12-myristate 13-acetate (PMA), to mimic prostaglandin E2, resulted in nuclear translocation of CRTC2 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It helps with the regulation of glycogen, sugar, and lipid metabolisms . This compound is synthesized from ATP using the enzyme adenylyl cyclase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, this compound elevation induces extension of directed organelle transport into typically organelle-free lamellipodial domains .
Subcellular Localization
This compound is localized in various subcellular compartments. The subcellular localization of this compound is vitally important in determining the cellular response . For instance, if a subcellular compartment is rich in this compound phosphodiesterases (PDEs), it will hydrolyse this compound to 5′-AMP following synthesis .
Preparation Methods
Cyclic AMP can be prepared in a two-step procedure from pyridine. First, pyridine is oxidized to form the 4-pyridylpyridinium cation. This cation then reacts with dimethylamine to produce dimethylaminopyridine . Another method involves the quaternization of 4-cyanopyridine with acrylic acid to obtain an intermediate, which then reacts with an amination reagent . This method is suitable for large-scale industrial production due to its mild reaction conditions and high yield .
Chemical Reactions Analysis
Cyclic AMP undergoes various types of reactions, including:
Esterification: It acts as a catalyst in esterification reactions with anhydrides, forming esters.
Baylis-Hillman Reaction: It catalyzes the formation of carbon-carbon bonds by coupling activated alkenes with aldehydes or ketones.
Hydrosilylation: It facilitates the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Tritylation: It aids in the protection of alcohols by forming trityl ethers.
Steglich Rearrangement: It catalyzes the rearrangement of esters to amides.
Staudinger Synthesis: It is involved in the synthesis of β-lactams.
Common reagents used in these reactions include acetic anhydride, benzyl bromide, and various acid anhydrides . The major products formed from these reactions are esters, amides, and β-lactams .
Scientific Research Applications
Cyclic AMP is widely used in scientific research due to its versatility as a catalyst. Some of its applications include:
Comparison with Similar Compounds
Cyclic AMP is often compared with other pyridine derivatives such as pyridine, 4-carboxypyridine, and 4-cyanopyridine. While pyridine is less basic and nucleophilic, dimethylaminopyridine’s dimethylamino group significantly enhances its catalytic activity . Other similar compounds include:
4-Carboxypyridine: Less nucleophilic and less basic compared to dimethylaminopyridine.
4-Cyanopyridine: Used as an intermediate in the synthesis of dimethylaminopyridine.
Pyridine: The parent compound, less effective as a catalyst compared to dimethylaminopyridine.
This compound’s uniqueness lies in its high nucleophilicity and basicity, making it a highly efficient catalyst for a wide range of reactions .
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOMOUWHDPKRLL-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37839-81-9 (mono-hydrochloride salt) | |
| Record name | Cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040436 | |
| Record name | Cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclic AMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4 mg/mL | |
| Record name | Cyclic AMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60-92-4 | |
| Record name | cAMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic adenosine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 3',5'-phosphate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE CYCLIC PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0399OZS9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclic AMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219-220 °C, 219 - 220 °C | |
| Record name | Cyclic adenosine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclic AMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cyclic AMP (Adenosine 3',5'-cyclic monophosphate) primarily exerts its effects by binding to and activating This compound-dependent protein kinase (PKA). [, , , , , ] This binding leads to the dissociation of PKA's regulatory subunits, freeing its catalytic subunits to phosphorylate a variety of downstream target proteins. [, , , ] These phosphorylation events mediate diverse cellular responses depending on the cell type and specific target proteins.
A: * Molecular Formula: C10H12N5O6P* Molecular Weight: 329.21 g/mol* Spectroscopic data: this compound exhibits characteristic absorption in the ultraviolet (UV) region and specific peaks in nuclear magnetic resonance (NMR) spectroscopy, allowing for its identification and quantification. [, ]
A: this compound itself does not possess catalytic properties. It functions as a second messenger, relaying signals from extracellular hormones or neurotransmitters to intracellular effector molecules, primarily PKA. [, , , ]
A: Yes, computational methods have been employed to study this compound interactions with PKA and other binding partners, providing insights into the structural basis of this compound signaling. [, , ] QSAR (Quantitative Structure-Activity Relationship) studies have also been conducted to investigate the relationship between the structure of this compound analogs and their biological activity. []
A: Modifications to the this compound structure can significantly affect its binding affinity to PKA, its ability to activate the enzyme, and its resistance to degradation. [, ] For example, the addition of bulky substituents to the this compound molecule can enhance its resistance to phosphodiesterases, leading to a prolonged intracellular half-life and increased potency. [, ]
A: this compound is susceptible to degradation by phosphodiesterases, limiting its use as a therapeutic agent. [, ] To overcome this limitation, researchers have developed this compound analogs with increased stability, such as dibutyryl this compound (db this compound) and 8-bromo this compound (8-Br this compound). [, , , ] These analogs are more resistant to degradation and exhibit enhanced cell permeability, making them valuable tools in research and potential therapeutic leads. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


